molecular formula C6H10O2 B2910668 2-(3-Methyloxetan-3-yl)acetaldehyde CAS No. 1219088-56-8

2-(3-Methyloxetan-3-yl)acetaldehyde

Cat. No.: B2910668
CAS No.: 1219088-56-8
M. Wt: 114.144
InChI Key: HBFAGGYJHPEMOX-UHFFFAOYSA-N
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Description

2-(3-Methyloxetan-3-yl)acetaldehyde is an organic compound with the molecular formula C6H10O2. It is a cyclic ether with an aldehyde functional group, making it a versatile intermediate in organic synthesis. The compound is characterized by its unique structure, which includes a four-membered oxetane ring substituted with a methyl group and an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyloxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the aldehyde group. One common method is the cyclization of 3-methyl-3-hydroxypropionaldehyde under acidic conditions to form the oxetane ring. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the cyclization step followed by purification through distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyloxetan-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: 2-(3-Methyloxetan-3-yl)acetic acid

    Reduction: 2-(3-Methyloxetan-3-yl)ethanol

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Methyloxetan-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers and aldehydes.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving aldehydes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Methyloxetan-3-yl)acetaldehyde involves its reactivity as both an aldehyde and a cyclic ether. The aldehyde group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions. These properties make it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2-(3-Methyloxetan-3-yl)acetaldehyde can be compared with other similar compounds, such as:

    3-Methyloxetan-3-ylmethanol: This compound has a hydroxyl group instead of an aldehyde group, making it less reactive in nucleophilic addition reactions but useful in other contexts.

    2-Methyloxetane: Lacks the aldehyde group, making it less versatile in certain synthetic applications but still useful as a cyclic ether.

    3-Methyloxetan-3-ylamine:

The uniqueness of this compound lies in its combination of an oxetane ring and an aldehyde group, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes.

Properties

IUPAC Name

2-(3-methyloxetan-3-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2-3-7)4-8-5-6/h3H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFAGGYJHPEMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219088-56-8
Record name 2-(3-methyloxetan-3-yl)acetaldehyde
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